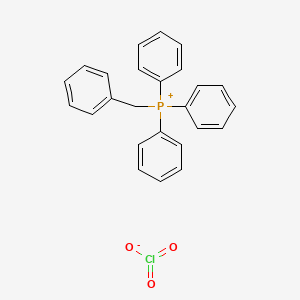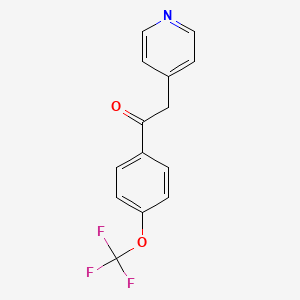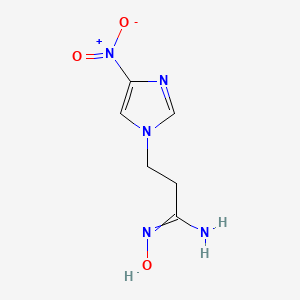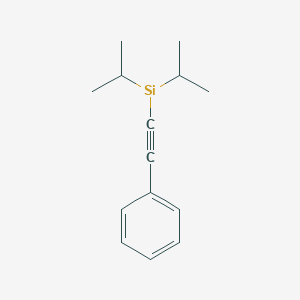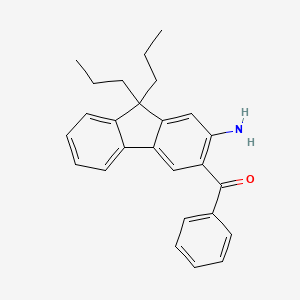![molecular formula C21H19N3O2S2 B14245206 N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide CAS No. 380366-85-8](/img/structure/B14245206.png)
N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide is a chemical compound that belongs to the family of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .
Vorbereitungsmethoden
The synthesis of N2,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide typically involves condensation reactions. One common method involves the reaction of pyridine-2,6-dicarboxylic acid with 2-(methylsulfanyl)aniline in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide has a wide range of scientific research applications:
Coordination Chemistry:
Biological Studies: The compound is used in the synthetic modeling of metalloenzyme active sites, aiding in the understanding of enzyme mechanisms and the development of enzyme inhibitors.
Sensing and Recognition: The compound is utilized in the development of sensors for detecting metal ions and other analytes due to its ability to form stable complexes.
Wirkmechanismus
The mechanism of action of N2,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions through its pyridine and carboxamide groups. This coordination facilitates various catalytic processes and stabilizes reactive intermediates. The molecular targets include metal ions such as copper, nickel, and iron, which are essential for the compound’s catalytic and sensing applications .
Vergleich Mit ähnlichen Verbindungen
N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide is unique due to the presence of methylsulfanyl groups, which enhance its coordination ability and reactivity. Similar compounds include:
N,N’-Bis(2-pyridyl)pyridine-2,6-dicarboxamide: Lacks the methylsulfanyl groups, resulting in different coordination properties.
2,6-Bis(pyrazine-2-carboxamido)pyridine: Contains pyrazine rings instead of phenyl rings, leading to variations in electronic properties and reactivity.
2,6-Bis(pyridine-2-carboxamido)pyridine: Similar structure but with pyridine rings, affecting its coordination chemistry and applications.
These comparisons highlight the unique features of N2,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide, particularly its enhanced coordination ability and reactivity due to the methylsulfanyl groups.
Eigenschaften
CAS-Nummer |
380366-85-8 |
|---|---|
Molekularformel |
C21H19N3O2S2 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
2-N,6-N-bis(2-methylsulfanylphenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C21H19N3O2S2/c1-27-18-12-5-3-8-14(18)23-20(25)16-10-7-11-17(22-16)21(26)24-15-9-4-6-13-19(15)28-2/h3-13H,1-2H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
GSJSDADKYZXNKW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC=C1NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






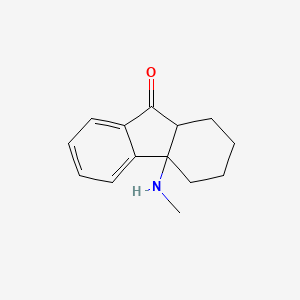

![4,4'-Bipyridinium, 1,1'-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide](/img/structure/B14245160.png)
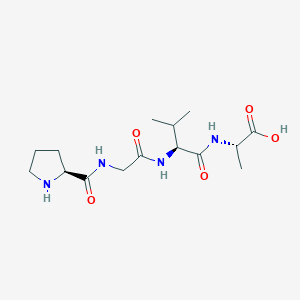
![2-Phenyl-4-[6-[2-phenyl-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidine](/img/structure/B14245178.png)
